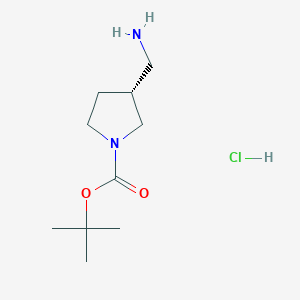

(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIJZDUDCUIGGM-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662490 | |

| Record name | tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916214-31-8 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916214-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride chemical structure and analysis

An In-depth Technical Guide to (R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride: Structure, Analysis, and Application

Introduction

This compound is a chiral pyrrolidine derivative that has emerged as a cornerstone in modern synthetic and medicinal chemistry. Its structural architecture, featuring a stereodefined pyrrolidine core, a strategically placed primary amine, and a robust tert-butoxycarbonyl (Boc) protecting group, makes it an invaluable building block for creating complex, enantiomerically pure molecules.[1][2] In the pharmaceutical industry, where stereochemistry is intrinsically linked to therapeutic efficacy and safety, such chiral intermediates are critical.[][4] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it well-suited for a variety of laboratory and industrial applications.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. It delves into its chemical structure, offers detailed protocols for its analytical characterization, and discusses its significance as a synthetic intermediate. The narrative is grounded in the principles of causality, ensuring that each analytical choice and procedural step is scientifically justified.

Chemical Structure and Physicochemical Properties

The utility of this compound stems from the specific arrangement and interplay of its constituent parts.

-

The (R)-Pyrrolidine Ring : The saturated five-membered nitrogen heterocycle provides a rigid, three-dimensional scaffold. The "(R)" designation at the C3 chiral center is crucial, as it dictates the spatial orientation of the aminomethyl substituent, which is fundamental for achieving stereospecific interactions in the final target molecule.

-

The Aminomethyl Group (-CH₂NH₂) : This primary amine serves as the key reactive handle. It is a versatile nucleophile, enabling the formation of amides, sulfonamides, secondary amines, and other functional groups essential for building diverse molecular architectures.[1]

-

The Boc Protecting Group (-C(O)O(CH₃)₃) : The tert-butoxycarbonyl (Boc) group is attached to the pyrrolidine nitrogen. Its purpose is twofold: it deactivates the secondary amine of the pyrrolidine ring, preventing it from participating in unwanted side reactions, and it enhances the compound's solubility in common organic solvents.[1][2] The Boc group is known for its stability under a wide range of reaction conditions while being readily removable under acidic conditions.

-

The Hydrochloride Salt (·HCl) : The primary amine of the aminomethyl group is protonated to form an ammonium chloride salt. This conversion significantly improves the compound's crystallinity, thermal stability, and shelf-life, making it easier to handle and weigh accurately compared to the corresponding free base, which is often a liquid or low-melting solid.[1][5]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | [5] |

| CAS Number | 1217858-20-2 (for hydrochloride) | [6] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [6] |

| Molecular Weight | 236.74 g/mol | Derived from free base MW[1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [5] |

| Storage | 2-8°C, protected from moisture | [1][7] |

Comprehensive Analytical Characterization

A multi-technique analytical approach is imperative to confirm the identity, structure, purity, and stereochemical integrity of this compound. The following protocols are designed as self-validating systems, where the results from each technique corroborate the others.

Caption: Workflow for the comprehensive analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the presence and connectivity of all proton-containing groups and their relative ratios, while ¹³C NMR verifies the carbon skeleton. For this molecule, NMR is essential to confirm that the Boc group is intact and correctly positioned on the pyrrolidine nitrogen and that the aminomethyl sidechain is present.

Trustworthiness: The integration of proton signals should correspond to the number of protons in each environment (e.g., the 9 protons of the Boc group should integrate as a distinct singlet). The number of unique signals in the ¹³C spectrum confirms the molecular symmetry and the presence of all expected carbon atoms.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a 5 mm NMR tube. Chloroform-d (CDCl₃) can also be used for the free base.[8]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[8]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Table 2: Typical NMR Spectral Data (Free Base in CDCl₃)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~3.5 - 3.0 | m | CH₂, CH (pyrrolidine ring) |

| ~2.8 | m | CH₂ (pyrrolidine ring) | |

| ~2.0 & ~1.6 | m | CH₂ (pyrrolidine ring) | |

| 1.44 | s | C(CH₃)₃ (Boc group) | |

| ¹³C NMR | ~155 | - | C=O (carbamate) |

| ~79 | - | C (CH₃)₃ (Boc group) | |

| ~57-45 | - | Pyrrolidine carbons | |

| ~28.5 | - | C(C H₃)₃ (Boc group) |

Note: Data is generalized from similar Boc-protected pyrrolidines. Specific shifts for the hydrochloride salt in D₂O or DMSO-d₆ may vary.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. For this analysis, the free base of the compound is observed.

Trustworthiness: The detection of a prominent peak corresponding to the protonated molecule [M+H]⁺ provides definitive confirmation of the compound's molecular formula and weight. The molecular weight of the free base is 200.28 g/mol .[1]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.

-

Analysis: The solution can be introduced via direct infusion or through a Liquid Chromatography (LC) system.

-

Expected Ion: The primary ion observed will be at m/z ≈ 201.29, corresponding to [C₁₀H₂₀N₂O₂ + H]⁺.

-

High-Performance Liquid Chromatography (HPLC) for Purity

Expertise & Experience: HPLC is the industry-standard method for quantifying both chemical and chiral purity.[9] For a chiral drug intermediate, these are critical quality attributes.

-

Reversed-Phase HPLC (RP-HPLC) is used to determine chemical purity by separating the target compound from any synthetic byproducts or starting materials.

-

Chiral HPLC is essential for determining the enantiomeric purity or enantiomeric excess (ee). This technique uses a chiral stationary phase (CSP) to separate the (R)-enantiomer from its undesired (S)-enantiomer.[4][9]

Trustworthiness: HPLC provides precise quantitative results. A validated method can reliably report purity levels (e.g., 99.5% pure) and enantiomeric excess (e.g., >99% ee), which are required for regulatory submissions and ensuring product quality.

Experimental Protocols:

A. Chemical Purity (General RP-HPLC Method)

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 column (e.g., Phenomenex Gemini C18).[10]

-

Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol.

-

Detection: UV detection at a low wavelength, typically 210 nm, is effective as the carbamate group has a UV chromophore.[10]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., water/methanol) to a concentration of ~0.5 mg/mL.[10]

-

Analysis: Inject the sample and calculate purity based on the relative peak area of the main component (Area Normalization Method).[10]

B. Enantiomeric Purity (Chiral HPLC Method) Causality Note: Direct analysis of amines on chiral columns can be challenging due to peak tailing. Derivatization with a UV-active agent can improve chromatography and detection sensitivity. However, direct methods are often preferred for simplicity if a suitable column is available.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak or Chiralcel series).

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV at 210 nm.

-

Sample Preparation: Prepare a solution of the sample in the mobile phase.

-

Analysis: Inject the sample and an analytical standard of the racemate (a 50:50 mixture of R and S enantiomers) to identify the retention times of both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Applications in Synthesis

(R)-1-Boc-3-aminomethylpyrrolidine is a versatile building block primarily used in:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] The defined stereochemistry of the pyrrolidine ring is often essential for specific binding to biological targets like enzymes or receptors.

-

Peptide Chemistry: It can be incorporated into peptidomimetics or used as a scaffold to create constrained peptide analogues, which can lead to enhanced stability and bioavailability.[1][2]

-

Chiral Ligand Synthesis: The amine functionality allows it to be used in the synthesis of chiral ligands for asymmetric catalysis, a field dedicated to creating single-enantiomer products.

Conclusion

The comprehensive characterization of this compound is a critical, multi-faceted process that underpins its successful application in research and development. By employing a synergistic combination of NMR for structural verification, mass spectrometry for molecular weight confirmation, and both reversed-phase and chiral HPLC for purity assessment, scientists can ensure the material meets the stringent quality requirements of modern chemical synthesis. This guide provides the foundational knowledge and validated protocols necessary to confidently analyze this vital chiral building block, thereby facilitating the development of the next generation of complex, stereochemically pure molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. (R)-(-)-1-Boc-3-(aminomethyl)pyrrolidine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. R-3-(BOC-AMINOMETHYL)-PYRROLIDINE-HCl(1217858-20-2) 1H NMR [m.chemicalbook.com]

- 7. (R)-1-Boc-3-(aminomethyl)pyrrolidine - Protheragen [protheragen.ai]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Discovery of (R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride

Introduction: The Strategic Value of Chiral Pyrrolidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrrolidine ring holds a distinguished status as a "privileged scaffold."[1] This five-membered nitrogen-containing heterocycle is a recurring motif in a multitude of natural products and FDA-approved pharmaceuticals, valued for its conformational rigidity, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation.[2][3][4] The strategic introduction of chirality into the pyrrolidine core further enhances its utility, allowing for precise stereochemical interactions with biological targets, a critical factor in optimizing drug potency and selectivity.

Among the vast library of chiral pyrrolidine derivatives, (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride has emerged as a particularly valuable and versatile building block.[5] Its structure thoughtfully combines several key features: the (R)-stereocenter dictates a specific spatial arrangement, the Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle for the pyrrolidine nitrogen, and the primary aminomethyl group at the 3-position provides a nucleophilic site for further molecular elaboration. The hydrochloride salt form enhances the compound's stability and handling characteristics. This guide provides an in-depth technical overview of a common and efficient synthesis of this important intermediate and discusses its discovery within the broader context of chiral building block development.

Discovery: An Evolution of Need in Medicinal Chemistry

The "discovery" of this compound is not attributable to a single seminal event but rather represents a logical evolution in the field of synthetic and medicinal chemistry. As the demand for enantiomerically pure pharmaceuticals grew, so did the need for a toolbox of versatile chiral building blocks.[6] The synthesis of complex molecules, particularly those targeting neurological disorders and other therapeutic areas, often necessitates the use of such pre-formed, stereochemically defined fragments.[5]

The development of robust methods for synthesizing chiral 3-substituted pyrrolidines from the "chiral pool" – readily available, inexpensive, and enantiopuer starting materials like amino acids – was a pivotal advancement.[7] Molecules like (R)-pyrrolidine-3-carboxylic acid, derived from natural sources, provided an accessible entry point to a wide range of derivatives.[8] The subsequent development of reliable protocols for functional group interconversions, such as the conversion of a carboxylic acid to an aminomethyl group, paved the way for the creation of building blocks like (R)-1-Boc-3-aminomethylpyrrolidine. Its emergence was therefore a response to the growing need for a stable, protected, and stereochemically defined 3-aminomethylpyrrolidine synthon for use in multi-step drug synthesis campaigns.

Enantioselective Synthesis: A Chiral Pool-Based Approach

An efficient and reliable method for the synthesis of this compound begins with the commercially available and enantiopure starting material, (R)-pyrrolidine-3-carboxylic acid.[7] This "chiral pool" strategy obviates the need for asymmetric synthesis or chiral resolution, thereby providing a practical and cost-effective route to the target molecule. The overall synthetic sequence involves four key transformations:

-

N-Boc Protection: The secondary amine of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group.

-

Amide Formation: The carboxylic acid is converted to a primary amide.

-

Amide Reduction: The primary amide is reduced to the corresponding primary amine.

-

Salt Formation: The final compound is converted to its hydrochloride salt for improved stability and handling.

This synthetic pathway is outlined in the workflow diagram below.

Caption: Synthetic workflow from (R)-pyrrolidine-3-carboxylic acid.

Causality Behind Experimental Choices

-

N-Boc Protection: The Boc group is chosen for its stability under a wide range of reaction conditions, including those required for the subsequent amide formation and reduction steps. It can be readily removed under acidic conditions without affecting other functional groups. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium hydroxide is a standard and high-yielding method for introducing the Boc group.[7]

-

Amide Formation: The conversion of the carboxylic acid to a primary amide is a critical step. While several methods exist, the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like hydroxybenzotriazole (HOBt) is highly effective.[7] This combination forms a highly reactive activated ester in situ, which readily reacts with an ammonia source (in this case, generated from ammonium chloride) to form the primary amide. This method is mild and minimizes side reactions.

-

Amide Reduction: The reduction of the amide to the primary amine is a key transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are typically employed for this purpose. These reagents are capable of reducing the highly stable amide functional group to the corresponding amine in good yield. The choice between them may depend on factors such as functional group tolerance and safety considerations.

-

Hydrochloride Salt Formation: The free amine product is often an oil and can be somewhat unstable. Conversion to the hydrochloride salt is achieved by treating a solution of the amine with a solution of hydrogen chloride in an organic solvent like dioxane or diethyl ether. This results in the precipitation of the stable, crystalline hydrochloride salt, which is easier to handle, purify, and store.

Quantitative Data Summary

The following table summarizes typical reagents, solvents, and expected yields for the synthesis of this compound from (R)-pyrrolidine-3-carboxylic acid.

| Step | Key Reagents | Solvent(s) | Typical Yield (%) |

| N-Boc Protection | Di-tert-butyl dicarbonate, Sodium hydroxide | Dioxane / Water | >95 |

| Amide Formation | EDC, HOBt, Ammonium chloride, Triethylamine | DMF | 80-90 |

| Amide Reduction | Lithium aluminum hydride or BH₃·THF | THF | 75-85 |

| Salt Formation | HCl in Dioxane or Diethyl ether | Dioxane / Ether | >95 |

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound.

Synthesis of (R)-1-Boc-pyrrolidine-3-carboxylic acid

-

Procedure:

-

Dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide.

-

To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 3N HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

-

-

Self-Validation: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy. The expected yield is typically greater than 95%.

Synthesis of (R)-1-Boc-pyrrolidine-3-carboxamide

-

Procedure:

-

To a solution of (R)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ammonium chloride (1.5 eq) followed by the dropwise addition of triethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure amide.

-

-

Self-Validation: The formation of the amide can be confirmed by the appearance of characteristic signals in the ¹H NMR and ¹³C NMR spectra, as well as a distinct C=O stretch in the IR spectrum.

Synthesis of (R)-1-Boc-3-aminomethylpyrrolidine

-

Procedure (using LiAlH₄):

-

To a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF under an inert atmosphere, add a solution of (R)-1-Boc-pyrrolidine-3-carboxamide (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite.

-

Wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude amine.

-

-

Self-Validation: The disappearance of the amide carbonyl in the IR and ¹³C NMR spectra and the appearance of signals corresponding to the newly formed -CH₂NH₂ group in the ¹H NMR spectrum confirm the successful reduction.

Synthesis of this compound

-

Procedure:

-

Dissolve the crude (R)-1-Boc-3-aminomethylpyrrolidine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

To this solution, add a 2M solution of HCl in diethyl ether or a 4M solution of HCl in dioxane dropwise with stirring until precipitation is complete.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt as a white to off-white solid.

-

-

Self-Validation: The final product can be characterized by melting point determination and spectroscopic analysis. The presence of the hydrochloride salt can be confirmed by titration or elemental analysis.

Conclusion

This compound is a testament to the power of chiral pool synthesis and the strategic design of molecular building blocks. Its efficient, stereocontrolled synthesis from readily available starting materials has made it an invaluable tool for medicinal chemists. The ability to introduce a stereochemically defined 3-aminomethylpyrrolidine moiety into complex molecules has facilitated the discovery and development of numerous therapeutic agents. As drug discovery continues to demand molecules with increasing structural and stereochemical complexity, the importance of well-designed chiral building blocks like this compound will undoubtedly continue to grow.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. files.core.ac.uk [files.core.ac.uk]

The Strategic Role of (R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride in Modern Chiral Synthesis

A Senior Application Scientist's Guide for Researchers, Chemists, and Drug Development Professionals

Introduction: Beyond a Building Block – A Keystone of Chirality

In the landscape of chiral chemistry, where the three-dimensional arrangement of atoms dictates biological activity, the strategic selection of starting materials is paramount. (R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride has emerged as a cornerstone chiral building block, prized for its stereochemical fidelity and versatile reactivity.[1] This guide provides an in-depth technical exploration of this compound, moving beyond a simple cataloging of reactions to elucidate the underlying principles of its application and the causal factors that drive its efficacy in the synthesis of enantiomerically pure molecules.[1] We will delve into its role in constructing complex molecular architectures, its application in asymmetric catalysis, and provide practical, field-tested protocols for its use.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, making it a tractable intermediate in a variety of reaction conditions.[1]

Table 1: Physicochemical Properties of (R)-1-Boc-3-Aminomethylpyrrolidine and its Hydrochloride Salt

| Property | (R)-1-Boc-3-Aminomethylpyrrolidine | This compound |

| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₁ClN₂O₂ |

| Molecular Weight | 200.28 g/mol | 236.74 g/mol |

| Appearance | Light yellow to colorless liquid | White to off-white solid |

| CAS Number | 199174-29-3[1] | 218528-77-3 |

| Boiling Point | 95 - 99 °C /1.5 mm Hg[1] | Not applicable |

| Storage | 2-8 °C[2] | Room temperature, under inert gas |

Spectroscopic Characterization:

The structural integrity and purity of (R)-1-Boc-3-aminomethylpyrrolidine are typically confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

¹H NMR (CDCl₃, 500 MHz) of the free base: δ 3.79 – 3.71 (m, 1H), 3.58 – 3.46 (m, 2H), 3.40 – 3.31 (m, 1H), 3.31 – 3.23 (m, 1H), 1.97 – 1.85 (m, 1H), 1.88 – 1.69 (m, 1H), 1.44 (s, 9H).[3]

-

¹³C NMR (CDCl₃, 126 MHz) of the free base: δ 154.8, 79.1, 54.9, 46.5, 44.1, 31.6, 28.5.[3]

Note: The hydrochloride salt will exhibit shifts in the proton and carbon signals, particularly for the nuclei near the protonated amine groups.

Application as a Chiral Building Block in Drug Discovery

The primary application of this compound lies in its use as a chiral building block for the synthesis of complex, biologically active molecules. Its rigid pyrrolidine scaffold and defined stereocenter at the 3-position are instrumental in creating compounds that exhibit high selectivity for their biological targets, a critical factor in modern drug design.[1][4]

The aminomethyl side chain provides a nucleophilic handle for further functionalization, while the Boc-protected ring nitrogen allows for selective reactions. This dual functionality makes it a versatile synthon for a wide range of pharmaceutical agents, particularly those targeting neurological disorders.[1]

Case Study: Synthesis of a Potent and Selective Estrogen Receptor Degrader (SERD)

In the development of novel treatments for estrogen-receptor-positive breast cancer, the chiral pyrrolidine motif is often employed to achieve the desired binding affinity and selectivity. (R)-1-Boc-3-aminomethylpyrrolidine can serve as a key precursor in the synthesis of such compounds.

Caption: Synthetic workflow for a SERD analog.

Diastereoselective Reactions: Leveraging Inherent Chirality

The inherent chirality of this compound can be exploited to direct the stereochemical outcome of subsequent reactions, leading to the formation of new chiral centers with high diastereoselectivity. This is often achieved through steric hindrance, where the aminomethyl group and the Boc-protected nitrogen of the pyrrolidine ring create a chiral environment that favors the approach of a reagent from one face of the molecule over the other.

Protocol: Diastereoselective Synthesis of a Chiral Amino Acid Derivative

This protocol outlines a general procedure for the diastereoselective alkylation of a prochiral enolate using a derivative of (R)-1-Boc-3-aminomethylpyrrolidine as a chiral auxiliary.

Step 1: Preparation of the Chiral Amide

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes, then add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

-

To a solution of the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 4-6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.

-

Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

The chiral auxiliary can be cleaved under acidic or basic hydrolysis conditions to yield the enantiomerically enriched carboxylic acid.

Caption: Workflow for diastereoselective alkylation.

(R)-1-Boc-3-Aminomethylpyrrolidine in Asymmetric Catalysis

Beyond its role as a stoichiometric chiral building block, (R)-1-Boc-3-aminomethylpyrrolidine serves as a valuable precursor for the synthesis of chiral ligands and organocatalysts.[5] The pyrrolidine scaffold provides a rigid and predictable framework for the positioning of catalytically active groups, enabling high levels of enantioselectivity in a variety of transformations.

Synthesis of a Chiral Diamine Ligand for Asymmetric Transfer Hydrogenation

Chiral diamine ligands are widely used in asymmetric transfer hydrogenation reactions. (R)-1-Boc-3-aminomethylpyrrolidine can be readily converted into a C₁-symmetric diamine ligand.

Protocol: Synthesis of a Chiral N-Aryl Diamine Ligand

Step 1: N-Arylation of the Aminomethyl Group

-

To a solution of this compound (1.0 eq) and an aryl halide (e.g., 2-bromopyridine, 1.1 eq) in anhydrous toluene, add sodium tert-butoxide (2.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., BINAP, 4 mol%).

-

De-gas the mixture and heat it to 100 °C under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 2: Boc Deprotection

-

Dissolve the N-arylated intermediate in a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to yield the chiral diamine ligand as its hydrochloride salt.

Caption: Synthesis of a chiral diamine ligand.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound has proven to be an invaluable asset in the field of chiral chemistry. Its well-defined stereochemistry, versatile functional handles, and its utility as a precursor to chiral ligands and catalysts make it a powerful tool for the synthesis of enantiomerically pure pharmaceuticals and other high-value chemical entities.[1] The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to confidently and effectively incorporate this key chiral building block into their synthetic strategies, ultimately accelerating the discovery and development of novel chiral molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-1-Boc-3-(aminomethyl)pyrrolidine - Protheragen [protheragen.ai]

- 3. benchchem.com [benchchem.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

(R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride: A Versatile Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an invaluable design element. Within this class, chiral pyrrolidines are of paramount importance, as stereochemistry is often a critical determinant of biological activity and safety. (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride has emerged as a particularly valuable and versatile building block. This technical guide provides an in-depth analysis of its properties, synthesis, and strategic applications, offering field-proven insights and detailed protocols for its effective use in drug discovery programs.

Core Physicochemical and Structural Attributes

(R)-1-Boc-3-aminomethylpyrrolidine is a chiral pyrrolidine derivative featuring a primary amine separated from the ring by a methylene spacer and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.[2][3] This specific arrangement offers two key points for synthetic diversification: the nucleophilic primary amine and the latent secondary amine of the pyrrolidine ring, which can be unmasked via deprotection. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Table 1: Physicochemical Properties

| Property | Value | References |

| CAS Number | 1188263-69-5 (for HCl salt) | [4] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [5] |

| Molecular Weight | 236.74 g/mol | Derived from base |

| Appearance | Light yellow to colorless liquid or solid | [2] |

| Purity | ≥97% (HPLC) | [4] |

| Storage Conditions | 2-8°C | [6][7] |

| Key Functional Groups | Boc-protected secondary amine, Primary aminomethyl group | [2][8] |

Strategic Synthesis of the Building Block

The synthesis of enantiomerically pure (R)-1-Boc-3-aminomethylpyrrolidine is crucial for its application in pharmaceutical development. A common and reliable strategy involves a multi-step sequence starting from a readily available chiral precursor, such as (R)-3-hydroxypyrrolidine. This approach ensures the preservation of the critical stereocenter.

The causality behind this synthetic workflow is rooted in established, high-yielding transformations. The initial Boc protection ensures that the pyrrolidine nitrogen does not interfere with subsequent steps. The hydroxyl group is then converted into a good leaving group, typically a mesylate or tosylate. This activation is critical for the subsequent nucleophilic substitution with an azide or a protected amine equivalent, which proceeds via an Sₙ2 mechanism, often with inversion of configuration if the chiral center were directly involved (though in this case, the chirality is preserved as the reaction is at an adjacent center). The final step involves the reduction of the azide or deprotection to yield the target primary amine.

Caption: A representative synthetic workflow for preparing the title compound.

Key Applications in Drug Discovery

The unique structure of this compound makes it a valuable intermediate in the synthesis of several classes of therapeutic agents. Its primary amine allows for the formation of amides, ureas, sulfonamides, and other functionalities, while the pyrrolidine scaffold provides a rigid core to orient these groups for optimal target engagement.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis.[9][10] Inhibiting DPP-4 prolongs the action of these hormones, making it an effective strategy for treating type 2 diabetes. Many potent DPP-4 inhibitors feature a primary or secondary amine that interacts with the S1/S2 pocket of the enzyme. The pyrrolidine scaffold is frequently used to correctly position this amine.

The (R)-aminomethylpyrrolidine moiety can be coupled with various heterocyclic cores to generate potent DPP-4 inhibitors. The rationale is that the pyrrolidine ring provides a rigid, non-planar structure that can fit into specific enzyme pockets, while the aminomethyl group serves as a key pharmacophore that mimics the N-terminus of the natural peptide substrates.

Caption: General synthetic application in the development of DPP-4 inhibitors.

CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[11] Blocking this receptor with small molecule antagonists is a clinically validated approach to HIV therapy.[11] Pyrrolidine derivatives have been explored as scaffolds in the design of novel CCR5 antagonists.[12][13]

The design principle involves using the pyrrolidine core to orient lipophilic groups that can occupy the transmembrane pocket of the CCR5 receptor. The aminomethyl group can be functionalized to introduce further interactions or to attach other pharmacophoric elements, leading to potent and selective antagonists.[14]

Transthyretin (TTR) Stabilizers

Transthyretin (TTR) is a protein that transports thyroxine and retinol.[15] Dissociation of its native tetrameric structure can lead to the misfolding and aggregation of monomers, causing TTR amyloidosis (ATTR), a progressive and often fatal disease.[15] A therapeutic strategy is to stabilize the TTR tetramer using small molecules that bind to the thyroxine-binding sites.[16]

While many TTR stabilizers are based on different scaffolds, the fundamental requirement is a structure that can fit within the binding pocket and form stabilizing interactions. The aryl-linker-acid architecture is a common pharmacophore.[17] The (R)-1-Boc-3-aminomethylpyrrolidine scaffold offers a versatile platform to build molecules with the correct geometry and functionality to act as potential TTR stabilizers, for example, by coupling the amine to an appropriate aromatic carboxylic acid.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems for common transformations involving (R)-1-Boc-3-aminomethylpyrrolidine. The causality for the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Protocol: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the coupling of the primary amine with a generic carboxylic acid. The choice of EDC (a water-soluble carbodiimide) and HOBt (an activating agent) is a classic and highly reliable method for minimizing side reactions and preventing racemization.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add EDC (1.2 eq) at room temperature. Stir the mixture for 15-20 minutes. This pre-activation step forms the HOBt active ester, which is more reactive and selective than the initial O-acylisourea intermediate.

-

Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in DCM and add DIPEA (2.5 eq). The base is necessary to neutralize the hydrochloride salt and to scavenge the HCl produced during the coupling reaction. Add this solution to the activated carboxylic acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol: Boc Group Deprotection

The removal of the Boc protecting group is essential to unmask the pyrrolidine's secondary amine for further synthetic elaboration. Acid-catalyzed cleavage is the most common and efficient method.[18]

Materials:

-

Boc-protected substrate

-

4M HCl solution in 1,4-dioxane

-

Dichloromethane (DCM) or Methanol

-

Diethyl ether

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in a minimal amount of DCM or methanol.

-

Acid Addition: Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution at 0°C. The reaction is initiated by protonation of the carbamate oxygen, leading to fragmentation into the stable tert-butyl cation, CO₂, and the free amine.[18]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically complete when gas evolution (CO₂) ceases. Progress can be monitored by TLC or LC-MS.

-

Isolation: Concentrate the reaction mixture under reduced pressure. If a precipitate (the hydrochloride salt of the deprotected amine) has formed, triturate the residue with diethyl ether to obtain a fine powder.

-

Purification: Collect the solid product by filtration, wash with diethyl ether to remove non-polar impurities, and dry under vacuum to yield the pure amine hydrochloride salt.[18]

Conclusion

This compound is a high-value chiral building block whose utility is firmly established in contemporary drug discovery. Its pre-defined stereochemistry, orthogonal protecting group strategy, and versatile primary amine handle provide medicinal chemists with a reliable and powerful tool for the synthesis of complex molecular targets. The applications detailed herein, from DPP-4 inhibitors to CCR5 antagonists, underscore its importance. By understanding the causality behind its synthesis and application in robust protocols, researchers can effectively leverage this building block to accelerate the development of novel therapeutics.

References

- 1. enamine.net [enamine.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. R-3-(BOC-AMINOMETHYL)-PYRROLIDINE-HCl(1217858-20-2) 1H NMR [m.chemicalbook.com]

- 6. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 7. (R)-1-Boc-3-(aminomethyl)pyrrolidine - Protheragen [protheragen.ai]

- 8. (R)-1-Boc-3-(Aminomethyl)Pyrrolidine: Properties, Uses, Safety & Supplier in China | High Purity Chemical for Research & Pharmaceutical Applications [chemheterocycles.com]

- 9. oatext.com [oatext.com]

- 10. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Journey of Human Transthyretin: Synthesis, Structure Stability, and Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Transthyretin Amyloid Fibril Formation Inhibitors: Synthesis, Biological Evaluation, and X-Ray Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Enduring Workhorse of Amine Protection: An In-depth Technical Guide to the Boc Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the strategic masking and unmasking of reactive functional groups is a paramount concern. Among the myriad of tools available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) protecting group has established itself as an indispensable workhorse for the protection of amines.[1] Its widespread adoption in academic and industrial laboratories, particularly in the realms of peptide synthesis and complex molecule construction, is a testament to its reliability, versatility, and well-understood reactivity profile.[2][] This guide provides a comprehensive exploration of the Boc group, from its fundamental chemical principles to its practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Principles: Why the Boc Group Prevails

The prevalence of the Boc group is not accidental; it stems from a combination of desirable characteristics that align with the demands of multi-step synthesis.[4] At its core, the Boc group transforms a nucleophilic and basic primary or secondary amine into a carbamate, effectively attenuating its reactivity.[5][6] This transformation is crucial for preventing unwanted side reactions while other parts of a molecule are being chemically manipulated.[7]

The true elegance of the Boc group lies in its unique stability profile. It is remarkably stable to a wide array of reaction conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation.[8][9] This robustness allows for a high degree of compatibility with other protecting groups, enabling complex synthetic strategies. The key to its utility, however, is its predictable and facile cleavage under acidic conditions.[10][11] This acid lability is the cornerstone of its strategic application, particularly in the context of orthogonal protection strategies .[5][12]

Orthogonal Protection: A Symphony of Selectivity

In the synthesis of complex molecules with multiple functional groups, the ability to deprotect one group while leaving others intact is critical.[7] This concept, known as orthogonal protection, allows for the sequential and controlled modification of a molecule.[12] The Boc group is a key player in this arena, often used in conjunction with other protecting groups such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[8][9] This orthogonality provides chemists with the flexibility to orchestrate complex synthetic sequences with precision.[6]

The Chemistry of Boc Protection and Deprotection

A thorough understanding of the mechanisms of Boc introduction and removal is fundamental to its successful application.

Boc Protection: Taming the Amine

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to a tetrahedral intermediate.[11][13] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[13][14] While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA) or sodium hydroxide is common to neutralize the protonated amine and drive the reaction to completion.[8][15]

Boc Deprotection: A Controlled Release

The acid-catalyzed removal of the Boc group is a highly efficient and clean reaction.[16] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[17] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[11][17]

A potential complication during Boc deprotection is the electrophilic nature of the liberated tert-butyl cation.[18][19] This cation can alkylate nucleophilic residues within the substrate, such as tryptophan and methionine, leading to unwanted byproducts.[19] To mitigate this, "scavengers" like anisole, thioanisole, or triisopropylsilane are often added to the deprotection cocktail to trap the tert-butyl cation.[18][19]

Practical Applications and Experimental Protocols

The Boc group finds its most prominent application in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[20][21]

Boc-Based Solid-Phase Peptide Synthesis (SPPS)

In Boc-SPPS, the peptide chain is assembled stepwise on an insoluble resin support.[20][22] The N-terminus of the growing peptide chain is temporarily protected with a Boc group, which is removed at the beginning of each coupling cycle with a moderately strong acid like TFA.[23] The side chains of the amino acids are protected with more acid-stable groups, typically benzyl-based, which remain intact during the repetitive Boc deprotection steps.[22][23] This differential acid lability is the foundation of the Boc/Bzl protection strategy.[22]

The cyclical nature of Boc-SPPS involves three key steps:

-

Deprotection: Removal of the N-terminal Boc group with TFA.

-

Neutralization: Neutralization of the resulting ammonium salt with a base.

-

Coupling: Acylation of the free N-terminal amine with the next Nα-Boc protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][20]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine [1]

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at room temperature.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: General Procedure for Boc Deprotection using TFA [1]

-

Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in DCM (approximately 0.1-0.2 M).

-

Addition of Scavenger (Optional): If the substrate contains acid-sensitive or nucleophilic groups, add a scavenger such as anisole or triisopropylsilane (1-5 equivalents).

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS. Note the evolution of CO₂ gas.[11]

-

Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

Isolation: The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution).

-

Final Work-up: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Stability and Selectivity: A Comparative Overview

The choice of a protecting group is dictated by its stability under various reaction conditions. The table below summarizes the stability of the Boc group in comparison to other common amine protecting groups.

| Protecting Group | Cleavage Conditions | Stable To | Labile To |

| Boc | Strong Acid (TFA, HCl)[16] | Base, Nucleophiles, Hydrogenolysis[8] | Strong Acid |

| Fmoc | Base (e.g., Piperidine)[8] | Acid, Hydrogenolysis | Base |

| Cbz | Hydrogenolysis (H₂, Pd/C), Strong Acid[8] | Mild Acid, Base | Catalytic Hydrogenation, Strong Acid |

| Alloc | Pd(0) Catalysis[8] | Acid, Base, Hydrogenolysis | Transition Metal Catalysis |

This differential stability allows for the selective deprotection of one group in the presence of others, a cornerstone of modern synthetic chemistry.[24] For instance, the α-amino Boc group is generally more labile to acid than a benzylic amino Boc group, allowing for selective deprotection under milder acidic conditions.[25]

Conclusion: The Enduring Legacy of the Boc Group

The tert-butyloxycarbonyl protecting group remains a fundamental and powerful tool in the arsenal of the synthetic organic chemist. Its well-defined stability profile, ease of introduction and removal, and its role in orthogonal protection strategies have solidified its position in the synthesis of peptides, natural products, and pharmaceutical agents.[1][9] A deep understanding of its underlying chemistry, as detailed in this guide, empowers researchers to leverage the Boc group with confidence and precision, paving the way for the efficient and elegant construction of complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. Protective Groups [organic-chemistry.org]

- 6. media.neliti.com [media.neliti.com]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. fiveable.me [fiveable.me]

- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 15. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 16. Amine Protection / Deprotection [fishersci.co.uk]

- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 19. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. csbio.com [csbio.com]

- 22. benchchem.com [benchchem.com]

- 23. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. benchchem.com [benchchem.com]

Stereochemistry of (R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride

An In-Depth Technical Guide to the Stereochemistry of (R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold and defined stereochemistry are pivotal for creating enantiomerically pure compounds with specific biological activities.[1] This guide provides an in-depth examination of the stereochemical aspects of this molecule, from stereocontrolled synthesis to rigorous analytical characterization. It is intended for researchers, chemists, and drug development professionals who utilize chiral intermediates to construct novel therapeutic agents. The narrative emphasizes the causal relationships behind experimental choices, offering field-proven insights into the synthesis and validation of this compound's stereochemical integrity.

The Imperative of Stereochemistry in Drug Development

In pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. A molecule and its non-superimposable mirror image, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[2][3] This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer, akin to a left hand selectively fitting into a left-handed glove.[4]

For instance, one enantiomer of a drug may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst cases, responsible for adverse effects.[5][6] The thalidomide tragedy serves as a stark reminder of this principle, where the (R)-enantiomer was sedative, but the (S)-enantiomer was teratogenic.[6] Consequently, the synthesis and use of single-enantiomer drugs are often preferred to provide more selective pharmacological profiles, improve therapeutic indices, and simplify pharmacokinetics.[2] Pyrrolidine derivatives, as core motifs in many pharmacologically active ingredients, are frequently synthesized as single enantiomers to serve as chiral building blocks in the development of new medicines.[7][8]

Structural Elucidation of this compound

This compound possesses a single stereocenter at the C3 position of the pyrrolidine ring. The "(R)" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the ring nitrogen, preventing its participation in undesired side reactions and enhancing the compound's stability and solubility in organic solvents.[1] The primary amine of the aminomethyl group is protonated to form the hydrochloride salt, which typically improves the compound's crystallinity and stability for storage.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | [9] |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [10] (base) |

| Molecular Weight | 236.74 g/mol | [10] (base) |

| CAS Number | 270912-72-6 (base) | [9] |

| Appearance | White to off-white solid | [10] |

| Melting Point | 206-210 °C | [9][10] |

Table 1: Physicochemical properties of (R)-1-Boc-3-Aminomethylpyrrolidine and its hydrochloride salt.

Stereocontrolled Synthesis Strategies

Achieving high enantiomeric purity is the primary goal in the synthesis of (R)-1-Boc-3-Aminomethylpyrrolidine. This is typically accomplished by employing asymmetric synthesis strategies that guide the formation of the desired (R)-stereocenter. One common and effective approach involves the stereoselective reduction of a prochiral ketone, N-Boc-3-pyrrolidinone, using a chiral catalyst or enzyme.

A prominent strategy is the use of amine transaminases (ATAs) for the stereoselective transamination of a ketone precursor.[7] An (R)-selective ATA can convert N-Boc-3-pyrrolidinone directly into the corresponding (R)-amine with very high enantiomeric excess (>99% ee).[7] This biocatalytic approach is favored for its high selectivity, mild reaction conditions, and environmental sustainability.

Caption: Asymmetric synthesis via enzymatic transamination.

Rationale for Experimental Choices

-

Enzyme Selection: The choice of an (R)-selective amine transaminase is critical. These enzymes possess a chiral active site that preferentially binds the substrate in an orientation leading to the (R)-product.[7]

-

Protecting Group: The Boc group is used because it is stable under the conditions of the enzymatic reaction but can be readily removed later under acidic conditions without racemizing the chiral center.

-

Amine Donor: Isopropylamine is a common, inexpensive amine donor that, upon donating its amino group, is converted to acetone, a volatile byproduct that is easily removed from the reaction mixture.[7]

Validation of Stereochemical Integrity

Confirming the absolute configuration and enantiomeric purity of the final compound is a non-negotiable step. A combination of analytical techniques is employed to provide a self-validating system of characterization.

Caption: Workflow for stereochemical validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity (enantiomeric excess, ee). The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

| Parameter | Typical Value |

| Column | Chiralpak-IC3 (or similar cellulose-based CSP) |

| Mobile Phase | n-Hexane / Isopropyl alcohol (IPA) with a basic additive (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Result | Baseline separation of (R) and (S) enantiomers. The (R)-enantiomer will be the major peak (>99.5% area). |

Table 2: Example Chiral HPLC Method Parameters.[11]

Protocol: Chiral HPLC Analysis

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the sample solution onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

-

Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR confirm the molecular structure, they cannot distinguish between enantiomers.[12][13] To do so, a chiral environment must be introduced. This is achieved by using a chiral solvating agent (CSA) or a chiral shift reagent. For an amine-containing compound like this, a chiral acid such as (R)-(-)-Mandelic acid or Mosher's acid can be used.[14] The formation of diastereomeric salts in the NMR tube causes the signals of the formerly enantiotopic protons to appear at different chemical shifts, allowing for their quantification.

¹H NMR Spectroscopic Data (Typical, in CDCl₃)

-

δ 3.5 - 3.0 (m, 3H): Protons on the pyrrolidine ring adjacent to the nitrogen and the methine proton at C3.[12]

-

δ ~2.8 (m, 2H): Protons of the aminomethyl group (-CH₂NH₂).[12]

-

δ ~2.0 & ~1.6 (m, 2H): Protons on the pyrrolidine ring at C4.[12]

-

δ 1.44 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.[12][13]

Optical Rotation

As a chiral molecule, (R)-1-Boc-3-Aminomethylpyrrolidine will rotate plane-polarized light. The direction and magnitude of this rotation are measured using a polarimeter. While not sufficient on its own to determine enantiomeric purity, the specific rotation is a characteristic physical property that can corroborate the identity of the enantiomer when compared to a literature value for the pure compound.

Applications in Drug Discovery

The title compound is a versatile intermediate used in the synthesis of a wide array of pharmaceutical agents.[1] Its rigid structure can impart conformational constraint on a larger molecule, which is often desirable for enhancing binding affinity and selectivity to a biological target.[15] It is frequently employed in the synthesis of inhibitors for enzymes like kinases and in the development of novel agents targeting neurological disorders.[1][7][16] The presence of both a protected secondary amine (in the ring) and a free primary amine allows for selective, stepwise functionalization, making it a powerful tool for building molecular complexity.

Conclusion

The stereochemistry of this compound is a defining feature that dictates its utility as a high-value chiral building block. Its successful application in drug development is entirely dependent on the ability to both synthesize it in high enantiomeric purity and rigorously validate its stereochemical integrity. The combination of stereocontrolled enzymatic synthesis and orthogonal analytical methods like chiral HPLC and NMR spectroscopy provides the necessary framework for ensuring the quality and reliability of this crucial intermediate. This guide underscores the principle that in modern drug discovery, chemical purity and stereochemical purity are equally paramount.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. Pharmaceutical importance of stereochemistry | PPTX [slideshare.net]

- 7. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. (R)-1-Boc-3-(aminomethyl)pyrrolidine - Protheragen [protheragen.ai]

- 10. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Safe Handling of (R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride

Section 1: Introduction and Compound Profile

(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride is a chiral pyrrolidine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structural motif, featuring a protected primary amine on a stereodefined pyrrolidine ring, makes it an invaluable intermediate for constructing complex molecular architectures.[1] This compound and its analogs are frequently employed in the development of novel therapeutics, including agents targeting neurological disorders and kinase inhibitors.[2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group enhances stability and allows for selective chemical transformations, making it a preferred choice for multi-step synthetic campaigns.[1][4]

Given its integral role in pharmaceutical research and development, a comprehensive understanding of its safe handling, storage, and disposal is not merely a matter of regulatory compliance but a fundamental prerequisite for ensuring personnel safety and experimental integrity. This guide provides a technical framework for researchers, scientists, and drug development professionals, moving beyond procedural checklists to explain the causality behind recommended safety protocols.

Section 2: Physicochemical Properties and Hazard Identification

A thorough risk assessment begins with a clear understanding of the compound's physical properties and inherent hazards. While the hydrochloride salt form is specified, data is often presented for the free base; the safety precautions outlined are applicable and essential for both forms.

Quantitative Data Summary

The following table summarizes the key physicochemical properties for the core molecule, (R)-1-Boc-3-Aminomethylpyrrolidine, and its hydrochloride salt.

| Property | Value | Reference(s) |

| Chemical Name | tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | [5] |

| CAS Number | 1217858-20-2 (for HCl salt) | [6] |

| 270912-72-6 (for free base) | [7] | |

| Molecular Formula | C₁₀H₂₀N₂O₂ · HCl | [6] |

| Molecular Weight | 236.74 g/mol (for HCl salt) | N/A |

| 200.28 g/mol (for free base) | [1][7] | |

| Appearance | Solid | [8] |

| Melting Point | 206-210 °C (for free base) | [5][7] |

| Storage Temperature | 2-8°C, Keep Cold | [5][7][9] |

| Incompatible Materials | Strong oxidizing agents, Strong acids | [8][10][11] |

GHS Hazard Profile and a Scientist's Interpretation

This compound is classified with several hazard statements under the Globally Harmonized System (GHS). Understanding the "why" behind these codes is critical for fostering a proactive safety culture.

-

H302: Harmful if swallowed. This classification indicates significant acute oral toxicity. The primary risk is accidental ingestion, which necessitates strict hygiene measures and prohibits eating or drinking in the laboratory.[7][10]

-

H315: Causes skin irritation. The compound can cause inflammation upon contact with the skin. This is the rationale for mandating the use of chemical-resistant gloves and a lab coat to prevent direct contact.[9][10]

-

H319 / H318: Causes serious eye irritation / Causes serious eye damage. This is a critical hazard. The chemical can cause significant, potentially irreversible, damage upon contact with the eyes. This underpins the non-negotiable requirement for safety glasses with side shields or chemical splash goggles.[7][9][10]

-

H335: May cause respiratory irritation. If the solid is handled in a way that generates dust, these particles can irritate the respiratory tract upon inhalation. This is the primary driver for handling the compound within a certified chemical fume hood.[9][10]

-

H400: Very toxic to aquatic life. This highlights the compound's environmental hazard, dictating that it must not be disposed of down the drain. All waste must be segregated and managed as hazardous.[7]

Section 3: A Proactive Framework for Hazard Mitigation

Effective safety management is a self-validating system built on a hierarchy of controls. The following workflow illustrates the logical progression from risk identification to the implementation of robust safety measures.

Caption: Hazard Mitigation Workflow for Safe Handling.

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating safety checks and decision points to minimize risk during routine laboratory operations.

Protocol for Receiving and Storage

-

Verification: Upon receipt, visually inspect the container for any signs of damage or leakage. Do not accept a compromised package.

-

PPE Donning: Before handling the primary container, don appropriate PPE: a lab coat, nitrile gloves, and chemical safety goggles.[12]

-

Log Entry: Record the compound's arrival, quantity, and assigned storage location in the chemical inventory system.

-

Storage: Place the tightly sealed container in a designated, labeled secondary container. Store in a refrigerator at 2-8°C.[5] The storage area must be a dry, well-ventilated space away from incompatible materials like strong oxidizing agents.[8][11]

Protocol for Weighing and Solution Preparation

Causality Note: This procedure presents the highest risk of generating airborne dust and direct contact. All steps must be performed within a certified chemical fume hood.

-

Area Preparation: Ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface. Assemble all necessary equipment (spatula, weigh paper/boat, vial, solvent, etc.) within the hood to minimize reaching in and out.

-

PPE Check: Confirm that gloves and eye protection are properly worn.

-